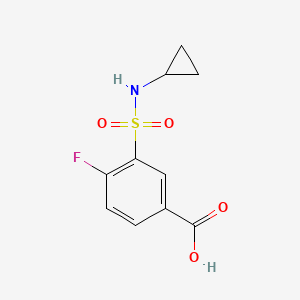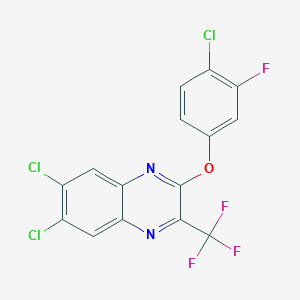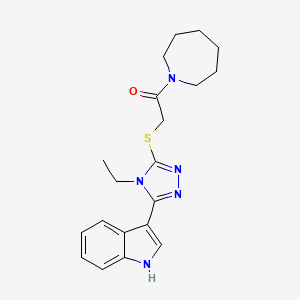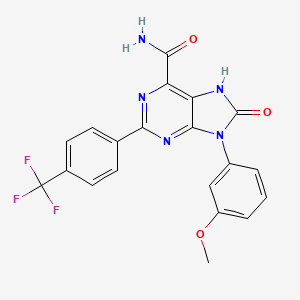
3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid is an organic compound characterized by the presence of a cyclopropylsulfamoyl group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylsulfamoyl Group: This step involves the reaction of cyclopropylamine with a sulfonyl chloride to form the cyclopropylsulfamoyl intermediate.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.
Coupling with Benzoic Acid: The final step involves coupling the cyclopropylsulfamoyl intermediate with a benzoic acid derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom and the sulfonamide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfamoyl group can form strong interactions with active sites, while the fluorine atom can enhance binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylsulfamoyl)-benzoic acid: Lacks the fluorine atom, which may result in different binding properties and biological activity.
4-Fluorobenzoic acid: Lacks the cyclopropylsulfamoyl group, which can affect its reactivity and applications.
3-(Cyclopropylsulfamoyl)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical and biological properties.
Uniqueness
3-(Cyclopropylsulfamoyl)-4-fluorobenzoic acid is unique due to the combination of the cyclopropylsulfamoyl group and the fluorine atom. This combination can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
3-(cyclopropylsulfamoyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c11-8-4-1-6(10(13)14)5-9(8)17(15,16)12-7-2-3-7/h1,4-5,7,12H,2-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDVPJCXYONAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)
![2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2765896.png)
![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2765899.png)

![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2765906.png)

![N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2765910.png)

![1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2765913.png)

![(2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2765915.png)
